molecular formula C11H11N3O3 B14489081 6-amino-1H-pyrimidin-2-one;benzoic acid CAS No. 65970-24-3

6-amino-1H-pyrimidin-2-one;benzoic acid

Katalognummer: B14489081
CAS-Nummer: 65970-24-3
Molekulargewicht: 233.22 g/mol
InChI-Schlüssel: IMRFZTOEMODMJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-amino-1H-pyrimidin-2-one;benzoic acid is a compound that combines two distinct chemical structures: a pyrimidine derivative and a benzoic acid moiety The pyrimidine ring is a six-membered heterocyclic structure containing nitrogen atoms at positions 1 and 3, while benzoic acid is a simple aromatic carboxylic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1H-pyrimidin-2-one;benzoic acid typically involves the formation of the pyrimidine ring followed by the introduction of the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-cyanoguanidine with formamide can yield 6-amino-1H-pyrimidin-2-one, which can then be coupled with benzoic acid derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-throughput screening and process optimization techniques ensures that the production process is both cost-effective and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-1H-pyrimidin-2-one;benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-amino-1H-pyrimidin-2-one;benzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-amino-1H-pyrimidin-2-one;benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or function. The benzoic acid moiety can enhance binding affinity to target proteins through hydrophobic interactions and hydrogen bonding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-amino-1H-pyrimidin-2-one;benzoic acid is unique due to the combination of the pyrimidine and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhances its potential as a versatile building block in synthetic chemistry and drug development .

Eigenschaften

CAS-Nummer

65970-24-3

Molekularformel

C11H11N3O3

Molekulargewicht

233.22 g/mol

IUPAC-Name

6-amino-1H-pyrimidin-2-one;benzoic acid

InChI

InChI=1S/C7H6O2.C4H5N3O/c8-7(9)6-4-2-1-3-5-6;5-3-1-2-6-4(8)7-3/h1-5H,(H,8,9);1-2H,(H3,5,6,7,8)

InChI-Schlüssel

IMRFZTOEMODMJU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)O.C1=C(NC(=O)N=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.